5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromen backbone with butyl, methoxyphenyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is to start with the appropriate furochromen precursor and introduce the butyl, methoxyphenyl, and methyl groups through a series of substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-3-methylfuro[3,2-g]chromen-7-one
- 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
5-butyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-butyl-3-(3-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H22O4/c1-4-5-7-16-11-21(24)27-23-14(2)22-19(12-18(16)23)20(13-26-22)15-8-6-9-17(10-15)25-3/h6,8-13H,4-5,7H2,1-3H3 |
InChI Key |
DKXJVCKYMQCELD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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